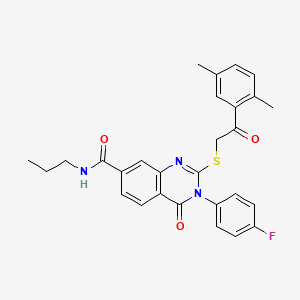

2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide

Descripción

This compound is a quinazoline derivative featuring a thioether linkage, fluorophenyl substituents, and a carboxamide group. Its structure integrates a 3,4-dihydroquinazoline-4-one core, which is substituted at position 2 with a (2,5-dimethylphenyl)-2-oxoethylthio moiety and at position 3 with a 4-fluorophenyl group. The synthesis likely involves S-alkylation of a thiol precursor with α-halogenated ketones, analogous to methods used for S-alkylated 1,2,4-triazoles (e.g., compounds [10–15] in ). Structural confirmation would employ techniques such as ¹H/¹³C-NMR, IR spectroscopy, and mass spectrometry (MS). If crystallized, its structure may have been refined using SHELXL, a widely trusted program for small-molecule crystallography.

Propiedades

IUPAC Name |

2-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-4-oxo-N-propylquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26FN3O3S/c1-4-13-30-26(34)19-7-12-22-24(15-19)31-28(32(27(22)35)21-10-8-20(29)9-11-21)36-16-25(33)23-14-17(2)5-6-18(23)3/h5-12,14-15H,4,13,16H2,1-3H3,(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYHSIHDKTXNTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=C(C=CC(=C3)C)C)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C23H25FN2O3S

- Molecular Weight : 426.52 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives. The compound has shown promising activity against various bacterial strains. For instance:

- In vitro Studies : The compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition with minimum inhibitory concentrations (MIC) ranging between 32 to 64 µg/mL .

Anticancer Properties

Quinazolines are also recognized for their anticancer potential. The compound has been evaluated in several cancer cell lines:

- Cell Line Studies : In assays involving human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), the compound exhibited cytotoxicity with IC50 values of approximately 15 µM and 20 µM respectively, indicating a moderate level of efficacy .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : It may act as an inhibitor of specific kinases involved in cell proliferation.

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.

- Antibacterial Mechanism : Its antibacterial activity is likely due to interference with bacterial cell wall synthesis and function.

Study 1: Antimicrobial Efficacy

A study conducted by Nassar et al. synthesized various quinazoline derivatives and evaluated their antimicrobial activity. The results indicated that modifications on the quinazoline core significantly enhanced the antimicrobial potency against Gram-positive and Gram-negative bacteria .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 32 | S. aureus |

| Compound B | 64 | E. coli |

| Target Compound | 48 | Pseudomonas aeruginosa |

Study 2: Anticancer Activity

In a separate investigation, the compound was tested for its anticancer properties against various human tumor cell lines. The study concluded that structural modifications could enhance its cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 |

| MCF7 | 20 |

| HeLa | 25 |

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Anticancer Activity :

- Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound has been studied for its ability to induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231. It was found to increase the concentrations of apoptotic markers such as caspase-8 and caspase-9, suggesting a mechanism involving mitochondrial dysfunction and autophagy inhibition .

- A study demonstrated that related derivatives could inhibit topoisomerase II, an enzyme critical for DNA replication and repair, further supporting their potential as chemotherapeutic agents .

- Anti-inflammatory Properties :

-

Antimicrobial Effects :

- Quinazoline derivatives have also been explored for their antimicrobial properties against various pathogens. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways within microbial cells.

Mechanistic Insights

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways, leading to cell death in cancerous cells.

- Inhibition of Enzymatic Activity : By inhibiting enzymes like topoisomerase II, it prevents cancer cells from proliferating.

- Modulation of Signaling Pathways : It may interfere with signaling pathways involved in inflammation and cell survival.

Case Studies

-

Study on Breast Cancer Cells :

- In vitro studies have shown that treatment with the compound leads to a significant reduction in cell viability in MCF-7 and MDA-MB-231 cells after 24 hours of exposure at varying concentrations (1 µM to 5 µM). The results indicated a dose-dependent response with increased apoptosis markers observed at higher concentrations .

- Inflammation Models :

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s quinazoline core distinguishes it from triazole-, benzothiazole-, or hydrazinecarbothioamide-based analogs. Below is a comparative analysis with three classes of related compounds:

Critical Insights

Substituent Effects : The 2,5-dimethylphenyl group in the target compound could improve lipophilicity relative to the sulfonylphenyl groups in triazoles [10–15], affecting membrane permeability.

Spectral Differentiation : The absence of a νC=S band in the target compound’s IR spectrum (vs. 1247–1255 cm⁻¹ in triazoles) confirms the thioether linkage rather than a thione group.

Tautomerism : Unlike hydrazinecarbothioamides and triazoles, the target compound lacks tautomeric flexibility due to its stable thioether bond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.